molecular formula C25H28F3N3O3S B2553077 4-{[2,4-dioxo-1-[3-(trifluoromethyl)benzyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide CAS No. 1029784-80-2

4-{[2,4-dioxo-1-[3-(trifluoromethyl)benzyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide

Cat. No. B2553077
CAS RN: 1029784-80-2
M. Wt: 507.57
InChI Key: ANSQHCFNWYFGOT-UHFFFAOYSA-N
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Description

The compound is a derivative of the pyrimidinone family, which is known for its biological activity. While the provided papers do not directly discuss the specific compound, they do provide insights into the chemical behavior and potential biological activities of related compounds. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant activity . This suggests that the compound may also exhibit similar pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of pyrimidinone derivatives through reactions with various reagents. For example, the synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones involves oxidation of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are prepared from arylidenemalononitriles and 6-aminothiouracil . This indicates that the synthesis of the compound may also involve multi-step reactions, starting from simple precursors to achieve the complex structure.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by the presence of hydrogen bonds and aromatic pi-pi interactions, which can lead to polymorphism as seen in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one . These interactions are crucial for the stability and crystalline form of the compounds. Therefore, the molecular structure analysis of the compound would likely focus on these interactions and their implications for the compound's physical properties.

Chemical Reactions Analysis

The reactivity of pyrimidinone derivatives towards various reagents has been studied, revealing that these compounds can undergo reactions such as nitrosation and benzylation . This suggests that the compound may also be reactive towards similar reagents, which could be utilized in further chemical modifications to enhance its biological activity or to study its mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure. For example, the presence of phenol or catechol moieties and the length of side chains can significantly affect the activity levels of these compounds . Additionally, the introduction of hydroxy groups can enhance inhibitory potency . The compound , with its complex structure, is likely to have unique physical and chemical properties that could be analyzed in terms of solubility, stability, and biological activity.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthetic Pathways and Derivatives : Novel synthetic pathways have been explored for creating a diverse array of heterocyclic compounds derived from similar core structures, emphasizing their versatility and potential for generating pharmacologically active molecules. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the creation of compounds with anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such structures (Abu‐Hashem et al., 2020).

Chemical Properties and Reactivity : Research into the conformational studies of partially saturated heterocycles, such as benzoxazines and benzoxazinones, sheds light on the structural aspects influencing the chemical reactivity and biological activity of these compounds (Bernáth et al., 1985).

Labeling and Tracers : The synthesis of herbicidal components labeled with tritium and carbon-14 demonstrates the application of heterocyclic chemistry in developing radiotracers for environmental and biological studies, providing insights into the metabolism, mode of action, and environmental fate of these compounds (Yang et al., 2008).

Trifluoromethylated Compounds : The creation of new trifluoromethylated analogues of dihydroorotic acid showcases the incorporation of trifluoromethyl groups into heterocyclic frameworks, enhancing the molecular properties for potential pharmaceutical applications (Sukach et al., 2015).

properties

IUPAC Name

4-[[2,4-dioxo-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N3O3S/c1-2-11-29-22(32)18-8-6-16(7-9-18)14-31-23(33)21-20(10-12-35-21)30(24(31)34)15-17-4-3-5-19(13-17)25(26,27)28/h3-5,10,12-13,16,18H,2,6-9,11,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSQHCFNWYFGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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